molecular formula C18H15N5O2 B14037235 3(4h)-Quinazolineacetamide,n-1h-indazol-7-yl-8-methyl-4-oxo-

3(4h)-Quinazolineacetamide,n-1h-indazol-7-yl-8-methyl-4-oxo-

Cat. No.: B14037235
M. Wt: 333.3 g/mol
InChI Key: CMHCOTQHLOJSMN-UHFFFAOYSA-N
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Description

The compound “n-(1h-Indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3(4h)-yl)acetamide” is a complex organic molecule that features both indazole and quinazolinone moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “n-(1h-Indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3(4h)-yl)acetamide” typically involves multi-step organic reactions. The indazole and quinazolinone components are synthesized separately and then coupled together. Common synthetic routes may include:

    Formation of Indazole Moiety: Starting from a suitable aromatic precursor, the indazole ring can be formed through cyclization reactions.

    Formation of Quinazolinone Moiety: The quinazolinone ring can be synthesized from anthranilic acid derivatives through condensation reactions.

    Coupling Reaction: The final step involves coupling the indazole and quinazolinone components through an acetamide linkage, often using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “n-(1h-Indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3(4h)-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at reactive sites on the indazole or quinazolinone rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of “n-(1h-Indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3(4h)-yl)acetamide” would depend on its specific biological target. Generally, such compounds may exert their effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interacting with Receptors: Modulating receptor activity by acting as agonists or antagonists.

    Affecting Cellular Pathways: Influencing cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds containing the indazole ring, known for their diverse biological activities.

    Quinazolinone Derivatives: Compounds with the quinazolinone structure, often studied for their medicinal properties.

Uniqueness

The uniqueness of “n-(1h-Indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3(4h)-yl)acetamide” lies in its combined indazole and quinazolinone structures, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

N-(1H-indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H15N5O2/c1-11-4-2-6-13-16(11)19-10-23(18(13)25)9-15(24)21-14-7-3-5-12-8-20-22-17(12)14/h2-8,10H,9H2,1H3,(H,20,22)(H,21,24)

InChI Key

CMHCOTQHLOJSMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC4=C3NN=C4

Origin of Product

United States

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